Cas no 1600511-63-4 (1-(5-Bromo-2,3-difluorophenyl)ethanone)
1-(5-Bromo-2,3-difluorophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Bromo-2,3-difluorophenyl)ethanone
- Ethanone, 1-(5-bromo-2,3-difluorophenyl)-
- FCH2700067
- PC501963
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- MDL: MFCD28131358
- Inchi: 1S/C8H5BrF2O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
- InChI Key: VOBVHTSZADQBLD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(C)=O)C=1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Topological Polar Surface Area: 17.1
1-(5-Bromo-2,3-difluorophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B687118-25mg |
1-(5-Bromo-2,3-difluorophenyl)ethanone |
1600511-63-4 | 25mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B687118-50mg |
1-(5-Bromo-2,3-difluorophenyl)ethanone |
1600511-63-4 | 50mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B687118-100mg |
1-(5-Bromo-2,3-difluorophenyl)ethanone |
1600511-63-4 | 100mg |
$ 224.00 | 2023-04-18 | ||
| TRC | B687118-250mg |
1-(5-Bromo-2,3-difluorophenyl)ethanone |
1600511-63-4 | 250mg |
$ 397.00 | 2023-04-18 | ||
| Enamine | EN300-3038329-1g |
1-(5-bromo-2,3-difluorophenyl)ethan-1-one |
1600511-63-4 | 95% | 1g |
$571.0 | 2023-09-05 | |
| Enamine | EN300-3038329-5g |
1-(5-bromo-2,3-difluorophenyl)ethan-1-one |
1600511-63-4 | 95% | 5g |
$1654.0 | 2023-09-05 | |
| Enamine | EN300-3038329-10g |
1-(5-bromo-2,3-difluorophenyl)ethan-1-one |
1600511-63-4 | 95% | 10g |
$2454.0 | 2023-09-05 | |
| Enamine | EN300-3038329-0.05g |
1-(5-bromo-2,3-difluorophenyl)ethan-1-one |
1600511-63-4 | 95% | 0.05g |
$112.0 | 2023-09-05 | |
| Enamine | EN300-3038329-0.1g |
1-(5-bromo-2,3-difluorophenyl)ethan-1-one |
1600511-63-4 | 95% | 0.1g |
$168.0 | 2023-09-05 | |
| Enamine | EN300-3038329-0.25g |
1-(5-bromo-2,3-difluorophenyl)ethan-1-one |
1600511-63-4 | 95% | 0.25g |
$240.0 | 2023-09-05 |
1-(5-Bromo-2,3-difluorophenyl)ethanone Suppliers
1-(5-Bromo-2,3-difluorophenyl)ethanone Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-(5-Bromo-2,3-difluorophenyl)ethanone
Introduction to 1-(5-Bromo-2,3-Difluorophenyl)Ethanone (CAS No. 1600511-63-4)
1-(5-Bromo-2,3-Difluorophenyl)Ethanone (CAS No. 1600511-63-4) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its bromine and fluorine substituents on the aromatic ring, which confer it with distinct chemical properties and potential applications in drug discovery and material science.
The molecular structure of 1-(5-Bromo-2,3-Difluorophenyl)Ethanone consists of a phenyl ring substituted with bromine at the 5-position and fluorine atoms at the 2 and 3 positions. The ethanone group (a ketone functional group) is attached to the phenyl ring at position 1. This arrangement creates a molecule with high electronic diversity, making it an interesting candidate for various chemical reactions and biological assays.
Recent studies have highlighted the potential of 1-(5-Bromo-2,3-Difluorophenyl)Ethanone in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors. The presence of halogen atoms in the molecule enhances its lipophilicity, which is a desirable property for drug candidates aiming to cross biological membranes effectively.
In terms of synthesis, 1-(5-Bromo-2,3-Difluorophenyl)Ethanone can be prepared through various routes, including Friedel-Crafts acylation or nucleophilic aromatic substitution. These methods allow for precise control over the substitution pattern on the aromatic ring, ensuring high purity and consistency in the final product.
One of the most promising applications of this compound lies in its use as an intermediate in the development of novel pharmaceutical agents. For instance, studies have shown that derivatives of 1-(5-Bromo-2,3-Difluorophenyl)Ethanone exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. This suggests that further research into its biological effects could lead to groundbreaking treatments for various diseases.
Moreover, 1-(5-Bromo-2,3-Difluorophenyl)Ethanone has been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a component in advanced polymer systems. Researchers are exploring how its structure can be optimized to enhance performance in these applications.
From a toxicological perspective, understanding the safety profile of 1-(5-Bromo-2,3-Difluorophenyl)Ethanone is crucial for its safe handling and use. Recent toxicity studies have provided insights into its acute and chronic effects on various biological systems. These findings are essential for regulatory compliance and ensuring that any products derived from this compound meet safety standards.
In conclusion, 1-(5-Bromo-2,3-Difluorophenyl)Ethanone (CAS No. 1600511-63-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers seeking to develop innovative solutions in medicine and materials science. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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